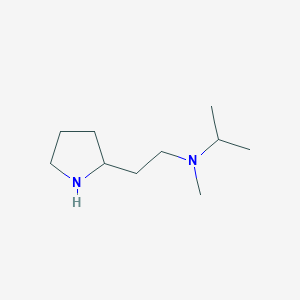
n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine is a chemical compound with a complex structure that includes a pyrrolidine ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine typically involves multiple steps. One common method starts with the reaction of pyrrolidine with an appropriate alkyl halide to form a pyrrolidinyl-ethyl intermediate. This intermediate is then reacted with a secondary amine to introduce the methyl and propyl groups.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or chromium-based oxidants.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine is used as a building block for synthesizing more complex molecules. It can serve as an intermediate in the production of pharmaceuticals and other fine chemicals.
Biology: In biological research, the compound may be used to study the effects of similar structures on biological systems. It can be a tool for understanding molecular interactions and pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Industry: In industry, this compound can be used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to specific biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
N-Methyl-2-pyrrolidone: A related compound with a similar pyrrolidine ring structure.
N-Methyl-N-(2-(pyridin-2-yl)ethyl)ethanamine: Another compound with a pyrrolidine ring and an amine group.
Uniqueness: n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industry.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N-methyl-N-(2-pyrrolidin-2-ylethyl)propan-2-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)12(3)8-6-10-5-4-7-11-10/h9-11H,4-8H2,1-3H3 |
InChI Key |
ZOQMUMXPAAJHAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCC1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















